5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
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Description
5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound with a fused imidazopyridine ring system. It exhibits structural resemblance to purines, which has prompted investigations into its potential therapeutic significance. This compound has been studied for its biological activities and medicinal applications .
2.
Synthesis Analysis
Several synthetic approaches have been reported for the preparation of imidazo[4,5-b]pyridines. Notably, XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) and Pd(OAc)2 have been effective catalysts for coupling 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles. Regioselective methods have also been developed for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine .
3.
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one consists of a chlorinated imidazole ring fused with a pyridine moiety. The chlorine substitution at position 5 imparts specific properties to the compound, influencing its biological activity and interactions .
4.
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of imidazopyridines. These reactions include nucleophilic substitutions, cyclizations, and functional group modifications. Further studies are needed to explore its reactivity in detail .
6.
Physical And Chemical Properties Analysis
Scientific Research Applications
Materials Science
Imidazo[4,5-b]pyridine derivatives have shown potential in materials science due to their luminescent properties. They can be used in the development of new materials for optoelectronic devices .
Pharmaceutical Field
These compounds are explored for their pharmaceutical applications, particularly as anti-cancer drugs. Their unique structure allows for the development of targeted therapies .
Optoelectronic Devices
Due to their luminescent properties, these derivatives are used in creating components for optoelectronic devices, which are crucial in modern electronics .
Sensors
The sensitivity of imidazo[4,5-b]pyridine derivatives to various stimuli makes them suitable for sensor applications. They can detect changes in environmental conditions or the presence of specific molecules .
Confocal Microscopy and Imaging
As emitters, these compounds can be used in confocal microscopy and imaging, providing a tool for detailed biological studies and medical diagnostics .
Synthesis of Substituted Imidazoles
They play a role in the synthesis of substituted imidazoles, which are key components in functional molecules used in various everyday applications .
properties
IUPAC Name |
5-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFIKRXIJXAJGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608962 |
Source
|
Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
CAS RN |
40851-98-7 |
Source
|
Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40851-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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